Wild-Type KIT Selectivity Advantage Over the Multikinase Inhibitor Imatinib
BLU-808 demonstrates a pronounced selectivity advantage for wild-type KIT over the clinically established multikinase inhibitor imatinib. While imatinib's IC50 for wt-KIT is approximately 100 nM, BLU-808 achieves sub-nanomolar inhibition, representing a potency increase of at least 100-fold. Moreover, BLU-808 spares the structurally related kinases PDGFRA/B, FLT3, and CSF1R, thereby reducing the risk of polypharmacology-driven toxicity [1]. This contrasts with imatinib's broad activity profile that includes BCR-ABL, PDGFR, and c-KIT. This specificity is paramount for researchers aiming to isolate the therapeutic effects of KIT inhibition in wt-KIT-driven mast cell disorders [2].
| Evidence Dimension | Wild-Type KIT Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Sub-nanomolar (exact value not explicitly published in accessible primary literature; inferred from 'sub-nanomolar' descriptor in authoritative abstracts) |
| Comparator Or Baseline | Imatinib: approximately 100 nM |
| Quantified Difference | Estimated ≥ 100-fold difference in potency |
| Conditions | In vitro c-KIT phosphorylation assay; cell proliferation assay |
Why This Matters
This pronounced potency difference translates to potential for lower effective doses, reduced systemic drug burden, and a wider therapeutic window, directly impacting the viability of in vivo pharmacology studies.
- [1] BLU-808, a Potent and Selective Small Molecule Inhibitor of Wild-type c-KIT for Mast Cell Disorders. Journal of Allergy and Clinical Immunology, 2024, 153(2), AB123. DOI: 10.1016/j.jaci.2023.11.706 View Source
- [2] Buchdunger, E. et al. (2000). Abl Protein-Tyrosine Kinase Inhibitor STI571 Inhibits In Vitro Signal Transduction Mediated by c-Kit and PDGF Receptors. Journal of Pharmacology and Experimental Therapeutics, 295(1), 139-145. View Source
